Product packaging for 4-Bromo-6-nitroquipazine(Cat. No.:CAS No. 143954-73-8)

4-Bromo-6-nitroquipazine

Cat. No.: B130367
CAS No.: 143954-73-8
M. Wt: 337.17 g/mol
InChI Key: NRCNLRMWSMFETI-UHFFFAOYSA-N
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Description

Historical Context of Quipazine (B1207379) Research and Early Pharmacological Insights

Quipazine, chemically known as 1-(2-quinolinyl)piperazine, was first documented in the scientific literature in the 1960s. wikipedia.org Initially, it was investigated for its potential as an antidepressant agent, a line of inquiry that began around 1971. wikipedia.org However, it was never commercially developed or marketed for medical use. wikipedia.org Early research into its pharmacological profile revealed its significant interaction with the serotonin (B10506) system. wikipedia.orgiiab.me

Scientists discovered that quipazine acts as a non-selective serotonin receptor agonist, binding to several serotonin (5-HT) receptor subtypes, with notable activity at the 5-HT2A and 5-HT3 receptors. iiab.menih.gov Its action also includes the inhibition of serotonin reuptake. wikipedia.org Animal studies were crucial in elucidating its effects; for instance, quipazine was found to induce a head-twitch response in rodents, an effect mediated by the activation of 5-HT2A receptors and blocked by 5-HT2A antagonists like ketanserin. wikipedia.orgnih.gov By 1977, the psychedelic-like effects of quipazine in animals were first described. wikipedia.org These early investigations established quipazine as a foundational tool for studying serotonergic neurotransmission, even as its non-selectivity and side effects, such as nausea mediated by 5-HT3 receptor activation, limited its clinical potential. wikipedia.orgpsychedelicreview.com

Evolution of Serotonergic Agent Development and the Role of Quipazine Analogues

The development of serotonergic agents has evolved from broad-acting compounds to highly selective ligands for specific receptor subtypes. Quipazine and its analogues have played a notable role in this evolution, particularly because they represent a structural class distinct from the classic tryptamine (B22526) and phenethylamine (B48288) psychedelic compounds. nih.govpsychedelicreview.com This offered researchers a different chemical scaffold to explore the complexities of the serotonin system. nih.gov

The limitations of quipazine, primarily its lack of receptor selectivity and associated adverse effects like gastrointestinal distress, spurred the development of its analogues. wikipedia.orgpsychedelicreview.com Researchers sought to modify the quipazine structure to create more selective agonists and antagonists, thereby separating the desired therapeutic actions from unwanted side effects. wikipedia.orgbenthamscience.com For example, efforts were made to develop analogues with retained 5-HT2A receptor agonism but reduced activity at the 5-HT3 receptor, which is responsible for nausea. wikipedia.orgpsychedelicreview.com This work on quipazine derivatives contributed to a deeper understanding of the structure-activity relationships (SAR) for various serotonin receptors and transporters, aiding in the rational design of more refined serotonergic drugs. benthamscience.comnih.gov The study of compounds like 6-nitroquipazine (B1217420), a potent and selective inhibitor of serotonin uptake, further highlighted the potential of the quinoline-piperazine scaffold in developing targeted agents for neuropsychiatric conditions. mdpi.comontosight.ai

Rationale for Investigating Substituted Quipazines, with Emphasis on 4-Bromo-6-nitroquipazine, as Advanced Chemical Probes

The investigation into substituted quipazines is driven by the need for precise chemical tools to probe the structure and function of specific biological targets. Modifying the core quipazine structure allows for the fine-tuning of pharmacological properties, such as affinity and selectivity. nih.gov 6-Nitroquipazine, for instance, was identified as a powerful and selective inhibitor of the serotonin transporter (SERT), making its scaffold a promising starting point for developing even more specific probes. mdpi.comontosight.ai

The rationale for synthesizing derivatives like this compound stems from systematic SAR studies. nih.gov By introducing different substituents at various positions on the quinoline (B57606) ring, researchers can explore how these changes affect binding to targets like SERT. The synthesis and evaluation of a series of 4-substituted 6-nitroquipazine derivatives, including chloro, iodo, and bromo analogues, were undertaken to identify compounds with optimal binding characteristics for imaging SERT via techniques like Positron Emission Tomography (PET). nih.govnih.gov

This compound is a specific compound that emerged from this line of research. nih.govontosight.ai Its chemical structure, featuring a bromine atom at the 4-position and a nitro group at the 6-position of the quinoline core, was designed to enhance its properties as a ligand for the serotonin transporter. nih.govnih.govontosight.ai The study of such precisely modified compounds is crucial for developing radiolabeled ligands for in-vivo imaging and for mapping the binding sites of neuroreceptors and transporters, thereby advancing our understanding of various neuropsychiatric disorders. nih.govresearchgate.net

Chemical Properties of this compound

PropertyValue
Chemical Name 4-Bromo-6-nitro-2-(1-piperazinyl)quinoline
CAS Number 143954-73-8
Molecular Formula C13H13BrN4O2
Molecular Weight 337.17 g/mol
Boiling Point 539.8°C at 760mmHg
Flash Point 280.3°C
Density 1.582 g/cm³
pKa 8.30 ± 0.10 (Predicted)

Data sourced from LookChem lookchem.com and Onto-sight. ontosight.ai

Binding Affinities of 4-Substituted 6-Nitroquipazine Analogues for Serotonin Transporter (SERT)

CompoundSubstitution at 4-positionBinding Affinity (Ki, nM)
6-Nitroquipazine -H0.17
4-Chloro-6-nitroquipazine -Cl0.03
This compound -BrNot specified in source
4-Iodo-6-nitroquipazine -INot specified in source

This table presents data on the binding affinity of 4-substituted derivatives of 6-nitroquipazine for the rat cortical synaptic membranes, as measured by their ability to displace [3H]citalopram binding. A lower Ki value indicates a higher binding affinity. Data from a 2002 study on the syntheses and binding affinities of these analogues. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BrN4O2 B130367 4-Bromo-6-nitroquipazine CAS No. 143954-73-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143954-73-8

Molecular Formula

C13H13BrN4O2

Molecular Weight

337.17 g/mol

IUPAC Name

4-bromo-6-nitro-2-piperazin-1-ylquinoline

InChI

InChI=1S/C13H13BrN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2

InChI Key

NRCNLRMWSMFETI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Br

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Br

Other CAS No.

143954-73-8

Synonyms

4-bromo-6-nitroquipazine

Origin of Product

United States

Advanced Chemical Synthesis and Analog Generation

Established Synthetic Methodologies for 4-Bromo-6-nitroquipazine

The creation of this compound is achieved through a deliberate and sequential chemical process, building upon a foundational quipazine (B1207379) structure.

The synthesis of this compound is a multi-step process that involves the initial construction of a substituted quinoline (B57606) core, followed by the introduction of the piperazine (B1678402) moiety. vapourtec.com A common strategy begins with more accessible starting materials, which are cyclized to form the quinoline ring system. This core is then chemically modified through sequential halogenation and nitration reactions before the final addition of the piperazine group. lookchem.com This methodical approach allows for precise control over the placement of the bromo and nitro functional groups on the quinoline scaffold. vapourtec.comlookchem.com

One documented pathway involves several key transformations, including cyclization, halogenation, and nucleophilic substitution, to assemble the final complex molecule. lookchem.com

The synthesis of this compound relies on a series of key precursor molecules and the formation of specific intermediates. A representative synthetic route may start with a compound like ethyl 3-((4-nitrophenyl)amino)-3-oxopropanoate. lookchem.com

Key intermediates formed during the synthesis include:

6-nitro-1H-quinoline-2,4-dione : This intermediate is formed through the cyclization of the initial precursor. lookchem.com

2,4-dibromo-6-nitroquinoline (B3137302) : This key intermediate is generated by the bromination of the quinoline dione. lookchem.com

4-(4-bromo-6-nitro-quinolin-2-yl)-piperazine-1-carbaldehyde : This compound is formed by the reaction of 2,4-dibromo-6-nitroquinoline with piperazine-1-carbaldehyde. lookchem.com

The final step typically involves the removal of a protecting group from the piperazine nitrogen to yield the target compound, 4-bromo-6-nitro-2-piperazin-1-yl-quinoline (this compound). lookchem.com

The introduction of the bromo and nitro groups onto the quinoline core requires specific and controlled reaction conditions.

Nitration : The nitration step, which adds the NO₂ group at the 6-position, is often an early step in the synthesis, for instance, starting with a para-nitrophenyl (B135317) precursor. lookchem.com In related quinoline syntheses, nitration can be achieved using a mixture of nitric acid and a suitable solvent like propionic acid, often requiring elevated temperatures (e.g., 125°C) to drive the reaction. researchgate.net

Bromination : The bromination at the 4-position of the quinoline ring is a crucial step. This is typically accomplished using a strong brominating agent. For example, phosphorus(V) oxybromide (POBr₃) is used to convert a hydroxyquinoline intermediate into the desired bromo-derivative, often by heating the reaction mixture in a solvent such as acetonitrile. lookchem.com

The final coupling of the piperazine moiety to the 2-position of the 2,4-dibromo-6-nitroquinoline intermediate is a nucleophilic aromatic substitution reaction, which can be carried out in a solvent like dimethylformamide (DMF) at a moderate temperature (e.g., 60°C). lookchem.com

Table 1: Example Synthetic Pathway for this compound

StepReactant(s)Key Reagents/ConditionsProduct
16-nitro-1H-quinoline-2,4-dionePhosphorus oxybromide (POBr₃), Acetonitrile, Heating2,4-dibromo-6-nitroquinoline
22,4-dibromo-6-nitroquinoline, PiperazineDimethylformamide (DMF), 60°C4-Bromo-6-nitro-2-piperazin-1-yl-quinoline
34-(4-bromo-6-nitro-quinolin-2-yl)-piperazine-1-carbaldehydeAqueous Sulfuric Acid, Tetrahydrofuran, 80°CThis compound

Synthesis and Derivatization of this compound Analogues

To explore the structure-activity relationships (SAR) of this compound, researchers have developed various analogues by modifying both the quinoline and piperazine parts of the molecule. researchgate.netnih.gov

Structural modifications of the quipazine scaffold are undertaken to investigate how changes in the molecule's shape and electronic properties affect its biological activity. nih.govmdpi.com Research has focused on synthesizing derivatives with different substituents at various positions on the quinoline ring.

For instance, a series of 4-substituted 6-nitroquipazine (B1217420) analogues were synthesized to evaluate their binding affinity for the serotonin (B10506) transporter. nih.gov In this series, the bromine atom at the 4-position was replaced with other halogens (e.g., chlorine) and other small functional groups. The results indicated that the nature of the substituent at the 4-position significantly influences the binding affinity. nih.gov Notably, 4-chloro-6-nitroquipazine displayed a remarkably high affinity, even greater than that of 6-nitroquipazine itself. nih.gov

Further studies have explored substitutions at the 3-position of the quinoline ring, synthesizing 3-alkyl-4-halo-6-nitroquipazines to build upon the SAR of potent analogues like 4-chloro-6-nitroquipazine. researchgate.net

Table 2: Binding Affinities of Selected 6-Nitroquipazine Analogues

CompoundBinding Affinity (Kᵢ, nM)
6-Nitroquipazine0.17
4-Chloro-6-nitroquipazine0.03
3-Fluoropropyl-6-nitroquipazine0.32

Data sourced from Bioorganic & Medicinal Chemistry Letters and research on 3-alkyl-4-halo-6-nitroquipazines. researchgate.netnih.gov

For in vivo imaging studies, such as positron emission tomography (PET), it is necessary to label the target molecule with a positron-emitting radionuclide. The development of radiolabeled analogues of potent serotonin transporter ligands is crucial for preclinical research. nih.gov

A notable example is the radiosynthesis of 3-(3-[¹⁸F]Fluoropropyl)-6-nitroquipazine ([¹⁸F]FPNQ). researchgate.net This radioligand was designed based on its parent compound's high in vitro binding affinity (Kᵢ = 0.32 nM). The synthesis involves preparing a suitable precursor, in this case, the corresponding propyl mesylate of the 6-nitroquipazine analogue. This precursor is then reacted with tetra-n-butylammonium [¹⁸F]fluoride under no-carrier-added (NCA) conditions to introduce the fluorine-18 (B77423) label. researchgate.net The entire process, from the commercially available hydrocarbostyril starting material to the final radiolabeled product, involves a multi-step synthesis to create the necessary precursor for the final radiolabeling step. researchgate.net

Radiosynthesis of Labeled Analogues for Preclinical Applications

Nucleophilic Aromatic Substitution Techniques for Radiohalogenation (e.g., F-18)

The introduction of the short-lived positron-emitting isotope fluorine-18 (t½ ≈ 109.8 min) into aromatic systems like the quipazine scaffold is often achieved through nucleophilic aromatic substitution (SNAr) reactions. For derivatives of 6-nitroquipazine, this strategy has been successfully employed to synthesize [¹⁸F]fluoro-6-nitroquipazine, a close analog designed for Positron Emission Tomography (PET) imaging of the serotonin transporter. nih.gov

The synthesis requires a suitable precursor, typically an N-Boc-protected halo-substituted quipazine, where the halogen acts as a leaving group. Both 5-bromo- and 5-chloro-N-Boc-protected quipazines have been utilized as effective precursors for this radiofluorination. nih.govresearchgate.net The strong electron-withdrawing effect of the nitro group at the 6-position activates the aromatic ring, facilitating the nucleophilic attack by the [¹⁸F]fluoride ion.

The radiofluorination is carried out using a K[¹⁸F]F-Kryptofix 2.2.2 (K₂₂₂) complex in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction can be promoted using either conventional heating or microwave activation. Microwave technology offers a significant advantage by drastically reducing reaction times from minutes to seconds. nih.govresearchgate.net Following the nucleophilic substitution, the Boc (tert-butoxycarbonyl) protecting group is removed using a strong acid, typically trifluoroacetic acid (TFA), to yield the final radiolabeled product, 5-[¹⁸F]fluoro-6-nitroquipazine. nih.gov This two-step, one-pot procedure can produce 15-25 mCi of the radiotracer with a specific activity of 1-2 Ci/µmol within 70-80 minutes, achieving a non-decay-corrected radiochemical yield of 2.7-3.8%. nih.govresearchgate.net

ParameterConventional HeatingMicrowave Activation
Precursor N-Boc protected 5-bromo- or 5-chloro-6-nitroquipazineN-Boc protected 5-bromo- or 5-chloro-6-nitroquipazine
Reagent K[¹⁸F]F-K₂₂₂ complex in DMSOK[¹⁸F]F-K₂₂₂ complex in DMSO
Temperature 145 °CNot specified (Power-based)
Time 2 min30-45 s
Microwave Power N/A50 W
Overall Synthesis Time 70-80 min70-80 min
Radiochemical Yield 2.7-3.8% (non decay-corrected)2.7-3.8% (non decay-corrected)
Specific Activity 1-2 Ci/µmol (37-72 GBq/µmol)1-2 Ci/µmol (37-72 GBq/µmol)

This interactive table summarizes the reaction conditions for the synthesis of 5-[¹⁸F]fluoro-6-nitroquipazine. Data sourced from Karramkam et al. (2002). nih.gov

Palladium-Mediated Cross-Coupling Reactions for Radiocarbon Labeling (e.g., C-11 Stille Reaction)

Radiocarbon labeling with the short-lived positron emitter carbon-11 (B1219553) (t½ ≈ 20.4 min) is a powerful tool for PET tracer development. Palladium-mediated cross-coupling reactions, particularly the Stille reaction, provide a versatile method for forming carbon-carbon bonds under conditions suitable for radiochemistry. researchgate.netwikipedia.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org

The catalytic cycle of the Stille reaction for C-11 labeling typically involves three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with an aryl halide or triflate precursor, forming a Pd(II) complex.

Transmetalation : The organometallic Pd(II) complex reacts with a [¹¹C]methyl-stannane reagent. The [¹¹C]methyl group is transferred from tin to the palladium center.

Reductive Elimination : The desired [¹¹C]methylated product is released, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. wikipedia.org

While a specific example for the C-11 labeling of this compound via the Stille reaction is not detailed in the available literature, the strategy has been successfully applied to the synthesis of [¹¹C]methylated quinolines. researchgate.net For a compound like this compound, a potential approach would involve a Stille coupling between [¹¹C]methyl iodide and a suitable stannylated precursor of the quipazine derivative. The high toxicity of organotin reagents is a notable consideration in this methodology. wikipedia.org

Alternatively, palladium-mediated carbonylative reactions using [¹¹C]carbon monoxide ([¹¹C]CO) represent another advanced strategy for incorporating C-11 into complex molecules, allowing for the synthesis of [¹¹C]amides, esters, and ketones. diva-portal.orgnih.gov

StepDescription
1. Oxidative Addition A Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of the precursor molecule, forming a Pd(II) species (Ar-Pd-X).
2. Transmetalation The [¹¹C]methyl group from the organostannane reagent ([¹¹C]CH₃-SnR₃) is transferred to the palladium complex, displacing the halide and forming an Ar-Pd-[¹¹C]CH₃ intermediate.
3. Reductive Elimination The aryl and [¹¹C]methyl groups couple and are eliminated from the palladium center, yielding the final product (Ar-[¹¹C]CH₃) and regenerating the Pd(0) catalyst.

This interactive table outlines the general catalytic cycle of the Stille cross-coupling reaction for C-11 radiolabeling. wikipedia.org

Preparation of Bromine-76 (B1195326) and Iodine-123/125 Labeled Derivatives

Radiohalogens such as bromine-76 (a positron emitter, t½ = 16.2 h) and iodine-123 (a single-photon emitter, t½ = 13.2 h) are valuable for nuclear imaging due to their longer half-lives compared to F-18 and C-11, allowing for the study of slower biological processes.

Bromine-76 Labeling: this compound itself has been identified as a potent and selective inhibitor of serotonin uptake, making it a prime candidate for labeling with a bromine radioisotope for in vivo imaging. nih.gov The synthesis of [⁷⁶Br]this compound would provide a direct molecular probe. While the specific radiosynthesis has not been extensively documented, established methods for ⁷⁶Br-labeling of aromatic compounds are applicable. A common method is radiobromodestannylation, where a trialkyltin precursor (e.g., trimethylstannyl- or tributylstannyl-6-nitroquipazine) is reacted with [⁷⁶Br]bromide in the presence of an oxidizing agent. This electrophilic substitution reaction typically proceeds with high radiochemical yield. For instance, a similar strategy was used to produce a ⁷⁶Br-labeled benzamide (B126) with a radiolabeling yield of approximately 70%. nih.gov

Iodine-123 and Iodine-125 (B85253) Labeling: The iodo-analog of this compound, specifically 5-iodo-6-nitroquipazine, has been successfully radiolabeled with both iodine-123 for SPECT imaging and iodine-125 (t½ = 59.4 days) for in vitro autoradiography and preclinical studies. nih.govnih.gov [¹²³I]5-iodo-6-nitroquipazine has shown promise as a SPECT radiotracer for imaging the serotonin transporter. nih.gov

The synthesis of radioiodinated quipazine derivatives, like other radioiodinated tracers, is often achieved via radioiododestannylation from a stannylated precursor. drugbank.com This method involves reacting a tributyl- or trimethylstannyl precursor with no-carrier-added Na[¹²³I] or Na[¹²⁵I] in the presence of an oxidizing agent like hydrogen peroxide in an acidic medium. This approach has been used to synthesize other radioiodinated ligands in high radiochemical yields (e.g., 45%). drugbank.com The resulting tracers, such as [¹²³I]5-iodo-6-nitroquipazine, have been instrumental in validating in vivo binding to the serotonin transporter. nih.gov

IsotopeHalf-lifeEmission TypeTypical Labeling MethodPrecursor Example
Bromine-76 16.2 hoursPositron (β+)RadiobromodestannylationTrialkylstannyl-6-nitroquipazine
Iodine-123 13.2 hoursGamma (γ)RadioiododestannylationTrialkylstannyl-6-nitroquipazine
Iodine-125 59.4 daysGamma (γ)RadioiododestannylationTrialkylstannyl-6-nitroquipazine

This interactive table summarizes the properties and common synthesis strategies for bromine and iodine radiolabeled derivatives of 6-nitroquipazine.

Pharmacological Characterization and Mechanistic Elucidation

In Vitro Neurotransmitter Transporter Interactions

Studies have consistently demonstrated that 4-Bromo-6-nitroquipazine exhibits a strong affinity for and inhibitory effect on the serotonin (B10506) transporter.

Research has established that this compound is a very potent inhibitor of serotonin (5-HT) uptake in in vitro settings. nih.gov Its high affinity for the serotonin transporter underscores its primary mechanism of action. The position of the bromine atom on the quipazine (B1207379) structure is a key determinant of this high affinity. Structure-activity relationship studies of various bromine-substituted 6-nitroquipazine (B1217420) analogues have revealed a specific rank order of potency for inhibiting the binding of radiolabeled ligands to the 5-HT reuptake binding site. nih.gov This highlights the structural importance of the 4-bromo substitution for potent SERT interaction.

A defining characteristic of this compound is its selectivity for the serotonin transporter over other monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov This selectivity is a crucial aspect of its pharmacological profile, as it suggests a more targeted interaction with the serotonergic system, potentially minimizing off-target effects associated with the modulation of norepinephrine and dopamine levels. While direct, quantitative comparisons of binding affinities for this compound across all three transporters are not extensively detailed in the available literature, the consistent description of it as a "selective" inhibitor of 5-HT uptake points to significantly lower affinity for NET and DAT.

While specific Ki and IC50 values for this compound are not consistently reported across the reviewed scientific literature, the potency of closely related analogues provides valuable insight. For instance, the parent compound, 6-nitroquipazine, and its other halogenated derivatives have been extensively studied. 4-Chloro-6-nitroquipazine, a structurally similar compound, has demonstrated a remarkably high binding affinity for SERT, with a Ki value of 0.03 nM. researchgate.netnih.gov Another analogue, 3-(3-[18F]fluoropropyl)-6-nitroquipazine, also shows potent in vitro activity with a Ki of 0.32 nM. researchgate.net The rank order of potency for bromine-substituted analogues further suggests that the 4-bromo variant is among the more potent inhibitors in this chemical series. nih.gov

Binding Affinities of this compound Analogues for the Serotonin Transporter (SERT)
CompoundKi (nM)
4-Chloro-6-nitroquipazine0.03
6-Nitroquipazine0.17
3-(3-[18F]fluoropropyl)-6-nitroquipazine0.32

Preclinical Receptor Agonism and Antagonism Profiling

Beyond its primary interaction with the serotonin transporter, the broader receptor engagement profile of this compound is less well-characterized in publicly available research.

Detailed investigations into the direct interaction of this compound with various serotonin receptor subtypes, such as the 5-HT2A receptor, are not extensively documented. Its primary classification as a SERT inhibitor suggests that its predominant effects are mediated through the blockade of serotonin reuptake, which indirectly modulates the activity of all serotonin receptors by increasing the synaptic concentration of serotonin. Any direct agonistic or antagonistic activity at specific 5-HT receptor subtypes would represent a secondary pharmacological action.

In Vivo Preclinical Mechanistic Studies in Animal Models

In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of a compound. For this compound, these studies have centered on its potent interaction with the serotonin signaling pathway.

Neurochemical Effects on Serotonin Signaling Pathways

This compound has been identified as a potent and selective inhibitor of the serotonin (5-hydroxytryptamine; 5-HT) transporter (SERT) in preclinical studies. nih.gov This primary neurochemical action is central to its effects on serotonergic signaling.

Research has demonstrated that this compound is a highly effective inhibitor of 5-HT uptake into synaptosomes, which are isolated nerve terminals. nih.gov This action is comparable to that of its parent compound, 6-nitroquipazine. nih.gov The primary mechanism of SERT inhibitors is to block the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

In a comparative in vivo study, this compound was found to be approximately twice as potent as 6-bromoquipazine in inhibiting the specific binding of [³H]6-nitroquipazine in the hypothalamus of mouse brains. nih.gov This suggests a strong and effective occupancy of the serotonin transporter in a brain region dense with these transporters. nih.gov

Studies on the closely related compound, [⁷⁶Br]5-bromo-6-nitroquipazine, further support this mechanism. In vivo brain distribution and ex vivo autoradiography in rats showed that this radiolabeled analog rapidly enters the brain. nih.gov Its distribution pattern was consistent with the known locations of serotonin transporters in brain regions such as the midbrain, pons, thalamus, striatum, and neocortex. nih.gov Furthermore, the specific binding of this compound was inhibited by citalopram, a well-established selective serotonin reuptake inhibitor (SSRI), confirming that it binds to the same site. nih.gov

The following table summarizes the inhibitory potency of this compound and related compounds on the serotonin transporter.

CompoundIn Vitro Potency (SERT Inhibition)In Vivo Potency (SERT Binding)
This compound Very potent and selective inhibitor of 5-HT uptake. nih.gov~2-fold more potent than 6-bromoquipazine in mouse hypothalamus. nih.gov
6-Nitroquipazine Very potent and selective inhibitor of 5-HT uptake. nih.govHigh-affinity binding to SERT. nih.gov
6-Bromoquipazine Potent and selective inhibitor of 5-HT uptake. nih.govLess potent than this compound. nih.gov

Assessment of Immediate Early Gene Expression Patterns in Specific Brain Regions

There is currently a lack of published research that directly investigates the effect of this compound on the expression of immediate early genes (IEGs), such as c-fos. However, studies on its parent compound, quipazine, offer some insights into potential mechanisms.

A 2021 study demonstrated that quipazine induces an expression pattern of IEGs in the mouse somatosensory cortex that is consistent with that of classic psychedelic compounds. acs.orgfigshare.com This effect was mediated by the serotonin 5-HT2A receptor. acs.orgfigshare.com IEG expression is often used as a marker of neuronal activation, and this finding suggests that quipazine, through its action on 5-HT2A receptors, activates specific neuronal populations. acs.orgfigshare.com

Given that this compound is a derivative of quipazine, it is plausible that it could also influence immediate early gene expression. However, without direct experimental evidence, this remains speculative. The substitution of bromo and nitro groups on the quipazine structure could alter its pharmacological profile, including its affinity and efficacy at various serotonin receptor subtypes that might be involved in triggering IEG expression.

Behavioral Paradigms Relevant to Serotonergic System Modulation (e.g., Head-Twitch Response)

Direct studies on the effect of this compound in the head-twitch response (HTR) behavioral paradigm have not been identified in the available scientific literature. The HTR in rodents is a rapid, side-to-side head movement that is considered a reliable behavioral proxy for the activation of serotonin 5-HT2A receptors, often induced by psychedelic compounds. wikipedia.orgwikipedia.org

The parent compound, quipazine, is known to produce a head-twitch response in animal studies, including in mice and rats. acs.orgwikipedia.org This effect is mediated by the activation of the 5-HT2A receptor, as it can be blocked by 5-HT2A receptor antagonists like ketanserin. acs.orgwikipedia.org One study found that quipazine produced a lasting HTR with high maximal responses, which were absent in mice lacking the 5-HT2A receptor. acs.org

Considering that this compound is a derivative of quipazine, it may potentially elicit a similar behavioral response. However, its primary characterization as a potent serotonin reuptake inhibitor, rather than a direct 5-HT2A agonist, complicates this prediction. While increased synaptic serotonin from SERT inhibition could potentially lead to the activation of postsynaptic 5-HT2A receptors, this indirect effect may or may not be sufficient to induce the HTR. It is also possible that this compound possesses some direct activity at the 5-HT2A receptor, similar to its parent compound, but this has not been explicitly documented. Without direct behavioral studies on this compound, its capacity to induce the head-twitch response remains unconfirmed.

Structure Activity Relationship Sar Studies

Comprehensive Elucidation of Key Structural Motifs for Serotonin (B10506) Transporter Affinity and Selectivity

The high affinity and selectivity of 4-Bromo-6-nitroquipazine for the serotonin transporter (SERT) are dictated by several key structural motifs. The foundational structure, quipazine (B1207379), consists of a quinoline (B57606) ring linked to a piperazine (B1678402) moiety. However, specific substitutions on this scaffold dramatically enhance its interaction with SERT.

The most critical feature for high SERT affinity is the presence of a nitro group at the C6 position of the quinoline ring. The compound 6-nitroquipazine (B1217420) demonstrates a binding affinity for SERT that is approximately 150 times higher than that of its parent compound, quipazine. nih.govresearchgate.net This significant increase underscores the importance of the electron-withdrawing nitro group at this specific position for potent SERT inhibition.

Furthermore, the introduction of a bromine atom at the C4 position of the 6-nitroquipazine structure yields this compound, a compound identified as a very potent and selective inhibitor of serotonin (5-HT) uptake. nih.gov In vitro studies have confirmed that this compound is a powerful inhibitor of [3H]5-HT uptake and [3H]6-nitroquipazine binding, with a potency comparable to 6-nitroquipazine itself. nih.gov The fused benzene (B151609) ring of the quinoline core and the basic piperazine ring are also essential components, providing the necessary stereoelectronic properties for effective interaction with the SERT binding site. nih.gov Docking studies suggest these quipazine analogs bind within a large pocket of the SERT, formed by transmembrane helices 1, 3, 6, 8, and 10. nih.gov

Impact of Substitutions on the Quinoline Ring (e.g., C3 and C4 Positions)

Modifications to the quinoline ring of 6-nitroquipazine, particularly at the C3 and C4 positions, have a profound impact on SERT binding affinity. Research has systematically explored the effects of various substituents at these positions to optimize the molecule's inhibitory potential.

Substitution at the C4 position with a halogen atom has proven to be particularly advantageous. A study synthesizing eleven 4-substituted derivatives of 6-nitroquipazine revealed that 4-chloro-6-nitroquipazine possesses the highest binding affinity (Ki = 0.03 nM). researchgate.netnih.gov This affinity is approximately six times higher than that of the parent 6-nitroquipazine (Ki = 0.17 nM), indicating a highly favorable interaction. researchgate.netnih.gov this compound also demonstrates very high potency. nih.gov

Further studies have investigated combined substitutions at both the C3 and C4 positions. Based on the high affinity of 4-chloro-6-nitroquipazine and 3-(fluoropropyl)-6-nitroquipazine, a series of 3-alkyl-4-halo-6-nitroquipazines were synthesized and evaluated. researchgate.net The results from these studies provide a more detailed understanding of the spatial and electronic requirements for optimal binding at these positions.

Binding Affinities (Ki) of Substituted 6-Nitroquipazine Analogs for SERT
CompoundSubstitutionKi (nM)
6-Nitroquipazine-0.17
4-Chloro-6-nitroquipazine4-Cl0.03
3-Fluoropropyl-6-nitroquipazine3-(CH2)3F0.32
3-Methyl-4-chloro-6-nitroquipazine3-CH3, 4-Cl2.70
3-Ethyl-4-fluoro-6-nitroquipazine3-C2H5, 4-F2.23

Influence of Piperazine Ring Modifications on Binding Profiles

The piperazine ring of quipazine and its analogs serves as a crucial structural element for interacting with the serotonin transporter. Modifications to this moiety can significantly alter the binding profile and activity of the compound. While the piperazine ring itself is considered essential for activity, alterations to its structure have been explored to understand the SAR further. plos.org

For instance, the introduction of long-chain arylpiperazine moieties, creating analogs such as nitroquipazine buspirone (B1668070) derivatives, has been investigated. nih.gov These modifications aimed to explore a larger chemical space and potentially engage with additional binding pockets within the transporter. However, these more complex analogs unexpectedly showed only moderate SERT binding affinities, which were significantly lower than the previously studied quipazine buspirone analogs that lacked the nitro group. nih.gov Docking studies suggested that the 6-nitro substituents in these larger molecules may lead to steric clashes with amino acid residues in the extracellular loop 4 of SERT, which could explain their reduced affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com This predictive tool is valuable for designing new, more potent, and selective SERT inhibitors based on the this compound scaffold.

QSAR studies on serotonin transporter ligands often involve calculating a variety of molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. mdpi.com For instance, models have been developed for datasets of molecules with known SERT inhibitory effects (expressed as pIC50 values) using techniques like Monte Carlo optimization and genetic algorithms based on 2D descriptors. mdpi.com These models help identify which molecular features are most critical for high-affinity binding.

By analyzing a series of analogs, QSAR models can highlight the importance of specific descriptors. For example, the hydrophobicity of a molecule, often represented by logP, is a common parameter in QSAR equations, as it relates to the ability of a drug to cross biological membranes and interact with hydrophobic pockets in a target protein. youtube.com For quipazine derivatives, QSAR can quantify the positive impact of an electron-withdrawing group at C6 and a halogen at C4, while predicting the potentially negative steric effects of bulky substituents on the piperazine ring. These computational models allow researchers to prioritize the synthesis of new compounds with a higher probability of success, thereby accelerating the drug discovery process. frontiersin.org

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with Serotonin (B10506) Transporter Protein Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Bromo-6-nitroquipazine, docking simulations are used to place the molecule into the three-dimensional structure of a SERT protein model to predict its binding mode and affinity.

Studies on the parent compound, 6-nitroquipazine (B1217420), and its derivatives have provided a framework for understanding how this compound likely interacts with SERT. Docking simulations indicate that 6-nitroquipazine fits well into the central binding pocket of SERT, which is formed by transmembrane helices (TMHs) 1, 3, 6, and 8. nih.gov The addition of a bromine atom at the 4-position of the quinoline (B57606) ring, as in this compound, is anticipated to influence the orientation and binding energy within this pocket. The potent in vitro and in vivo activity of this compound as a SERT inhibitor suggests it achieves a favorable conformation within this site. nih.gov

However, the binding pocket is sterically constrained. For instance, attempts to dock long-chain arylpiperazine analogues of 6-nitroquipazine have revealed significant steric and electrostatic hindrance with amino acid residues. nih.gov Some modeling has suggested that bulky substituents on the quipazine (B1207379) scaffold can lead to steric clashes with amino acids located at the extracellular loop 4 (EL4), potentially reducing binding affinity. researchgate.net Therefore, the size and position of the bromo and nitro groups in this compound are critical for its high-affinity binding.

Homology Modeling of Neurotransmitter Transporters Based on Related Protein Structures (e.g., LeuT)

Since the high-resolution crystal structure of the human serotonin transporter (hSERT) was not always available, early computational studies relied on homology modeling. This technique involves building an atomic-resolution model of a "target" protein using the experimentally determined structure of a related homologous protein (the "template").

For SERT and other monoamine transporters, the crystal structure of the leucine (B10760876) transporter (LeuT) from the bacterium Aquifex aeolicus has been a foundational template. nih.gov LeuT shares a conserved structural fold with the neurotransmitter:sodium symporter (NSS) family, to which SERT belongs. Researchers have constructed various hSERT homology models based on different conformational states of LeuT, such as the outward-facing and occluded (closed) states, to simulate more accurately the dynamic nature of the transporter and its interaction with inhibitors. nih.gov Docking studies of 6-nitroquipazine and its derivatives have been performed using these LeuT-based SERT models to elucidate their binding mechanisms. nih.gov

Theoretical Calculations of Ligand-Protein Interactions and Binding Energetics

Beyond predicting the binding pose, computational methods can calculate the theoretical binding energy and delineate the specific molecular interactions that stabilize the ligand-protein complex. These calculations are crucial for understanding the potency of inhibitors like this compound.

The binding of ligands to SERT is typically governed by a combination of forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. For arylpiperazine derivatives, simulated molecular docking studies have calculated binding affinities (ΔG) ranging from -8.1 to -10.35 kcal/mol, with the interactions being predominantly driven by hydrogen bonding and hydrophobic contacts. jchemlett.com

Table 1: Key Amino Acid Residues in SERT and Their Potential Interactions with Quipazine-based Ligands

Residue Location Potential Interaction Type Reference
Asp98 TMH1 Salt Bridge / Electrostatic biorxiv.org
Tyr95 TMH1 Hydrophobic / Aromatic biorxiv.org
Ile172 TMH3 Hydrophobic biorxiv.org
Tyr176 TMH3 Aromatic Lid / Stacking nih.govbiorxiv.org
Phe335 TMH6 π-π Stacking biorxiv.orgbiorxiv.org
Phe341 TMH6 π-π Stacking biorxiv.org
Ser439 TMH8 Hydrogen Bonding biorxiv.org

De Novo Design Strategies Guided by Computational Approaches

Computational chemistry not only helps to understand existing compounds but also guides the design of new ones. Structure-activity relationship (SAR) data, derived from both experimental testing and computational predictions, can be used to design novel molecules with improved properties.

The development of this compound analogs has been influenced by such guided design strategies. For example, the high binding affinity of 4-chloro-6-nitroquipazine (Kᵢ = 0.03 nM) served as a basis for the rational design and synthesis of a series of 3-alkyl-4-halo-6-nitroquipazines. nih.gov This work, which explores how substitutions at the C3 and C4 positions of the quinoline ring affect SERT binding, is a clear example of how SAR data can direct synthetic efforts to optimize ligand affinity. researchgate.netnih.gov

More broadly, large-scale in silico screening campaigns represent a powerful de novo design strategy. In such approaches, vast virtual libraries containing millions to billions of chemical structures are docked against a receptor target like SERT. biorxiv.org The top-scoring compounds, which represent novel scaffolds, can then be synthesized and tested. Subsequent "structure-guided optimization" uses the initial docking poses to suggest chemical modifications to improve the affinity and selectivity of these new hits, demonstrating a powerful cycle of computational prediction and experimental validation. biorxiv.org

Radioligand Development and Preclinical Imaging Applications

Preclinical Evaluation of 4-Bromo-6-nitroquipazine Derivatives as Imaging Agents for Serotonin (B10506) Transporter

The preclinical evaluation of potential SERT imaging agents involves assessing their potency and selectivity through in vitro binding assays. Derivatives of 6-nitroquipazine (B1217420) have been synthesized and evaluated for their ability to inhibit the binding of known radioligands to the serotonin transporter. nih.gov

One study evaluated two bromo-derivatives, this compound and 6-bromoquipazine, as potential ligands for studying serotonin (5-HT) uptake sites. nih.gov In vitro experiments using rat brain synaptosomes and membranes showed that both this compound and 6-bromoquipazine were potent and selective inhibitors of 5-HT uptake, with potency very close to that of the parent compound, 6-nitroquipazine. nih.gov Furthermore, in vivo experiments in mice demonstrated that this compound was approximately twice as potent as 6-bromoquipazine in inhibiting the specific binding of [3H]6-nitroquipazine in the hypothalamus. nih.gov This suggests that this compound is a superior candidate for in vivo imaging of 5-HT uptake sites. nih.gov

Other derivatives have also been developed and tested. For instance, 3-(3-[18F]Fluoropropyl)-6-nitroquipazine ([18F]FPNQ) was designed as a potential PET imaging agent and showed high potency with an inhibition constant (Kᵢ) of 0.32 nM in rat brain cortical membranes. nih.gov The development of such analogs highlights the ongoing effort to create optimal imaging agents for SERT. nih.gov

Inhibition of Serotonin Uptake and Transporter Binding by Quipazine (B1207379) Derivatives
CompoundAssayModel SystemKey FindingReference
This compound[3H]5-HT Uptake InhibitionRat Brain SynaptosomesPotent and selective inhibitor of 5-HT uptake. nih.gov
This compound[3H]6-nitroquipazine Binding Inhibition (in vivo)Mouse Hypothalamus~2-fold more potent than 6-bromoquipazine. nih.gov
6-Bromoquipazine[3H]5-HT Uptake InhibitionRat Brain SynaptosomesPotent and selective inhibitor of 5-HT uptake. nih.gov
3-(3-Fluoropropyl)-6-nitroquipazine (FPNQ)[3H]Paroxetine Binding InhibitionRat Brain Cortical MembranesHigh potency with Kᵢ = 0.32 nM. nih.gov

In Vivo Biodistribution Studies in Animal Models

Following promising in vitro results, preclinical evaluation proceeds to in vivo biodistribution studies in animal models to assess brain uptake and clearance. For a radioligand to be effective, it must cross the blood-brain barrier, accumulate in target-rich regions, and clear from non-target tissues to provide a good signal-to-noise ratio.

A technetium-99m labeled 6-nitroquipazine derivative, [⁹⁹ᵐTc]MAMA-3-PQ, demonstrated high initial brain uptake in mice, with 0.52% of the injected dose per organ (%ID/organ) at 2 minutes post-injection. nih.gov The compound also showed relatively fast washout, with the brain uptake decreasing to 0.09% ID/organ by 60 minutes. nih.gov Regional brain distribution studies in rats revealed high specific binding ratios at 60 minutes post-injection, with the highest contrast observed for the thalamus/cerebellum (2.94) and hypothalamus/cerebellum (2.62). nih.gov

Similarly, tissue distribution studies in mice with the [¹⁸F]FPNQ analog showed the highest uptake in the frontal cortex (5.79 %ID/g) at 60 minutes after injection. nih.gov Another analog, bromine-76 (B1195326) labeled 5-bromo-6-nitroquipazine, was shown to enter the rat brain rapidly. nih.gov While metabolism of this tracer in peripheral plasma was rapid, over 90% of the radioactivity found in the brain 2 hours after injection represented the unchanged parent compound, which is a highly desirable characteristic for a brain imaging agent. nih.gov

Biodistribution of 6-Nitroquipazine Derivatives in Animal Models
CompoundAnimal ModelTime Post-InjectionBrain RegionUptake / RatioReference
[⁹⁹ᵐTc]MAMA-3-PQMice2 minWhole Brain0.52 %ID/organ nih.gov
[⁹⁹ᵐTc]MAMA-3-PQMice60 minWhole Brain0.09 %ID/organ nih.gov
[⁹⁹ᵐTc]MAMA-3-PQRats60 minThalamus/Cerebellum2.94 (Ratio) nih.gov
[⁹⁹ᵐTc]MAMA-3-PQRats60 minHypothalamus/Cerebellum2.62 (Ratio) nih.gov
[¹⁸F]FPNQMice60 minFrontal Cortex5.79 %ID/g nih.gov
[⁷⁶Br]5-Bromo-6-nitroquipazineRats120 minWhole Brain>90% Unchanged Radioligand nih.gov

Positron Emission Tomography (PET) Imaging of SERT in Animal Brains

PET is a powerful molecular imaging technique used to visualize and quantify biochemical processes in vivo, making it an essential tool for studying SERT in the living brain. researchgate.net The development of bromo- and other halo-derivatives of 6-nitroquipazine is aimed at creating suitable radioligands for PET studies. nih.gov

A preliminary PET study using [⁷⁶Br]5-bromo-6-nitroquipazine was performed in a baboon. nih.gov Following intravenous injection, there was a notable accumulation of radioactivity in brain regions known to have high densities of SERT, such as the thalamus, striatum, and pons. nih.gov The radioactivity in these areas was 1.5 times higher than in the cerebellum (a region with low SERT density) at 3 hours post-injection, and this ratio increased to 2.5-4 times higher at 24 hours. nih.gov These results indicate that [⁷⁶Br]5-bromo-6-nitroquipazine has the potential for PET imaging of the serotonin transporter. nih.gov The ability to visualize SERT distribution in this manner provides valuable information for understanding its role in various neurological and psychiatric conditions. nih.govresearchgate.net

Autoradiographic Mapping and Visualization of Serotonin Uptake Sites

Autoradiography is a technique used on tissue slices to visualize the distribution of radiolabeled substances. In preclinical studies, ex vivo autoradiography is often used to confirm the in vivo binding pattern of a new radioligand.

The regional brain distribution of [⁷⁶Br]5-bromo-6-nitroquipazine was examined in rats using both in vivo brain distribution studies and ex vivo autoradiography. nih.gov The results demonstrated that the distribution pattern of the radioligand was consistent with the known anatomical distribution of serotonin transporters. nih.gov High levels of binding were observed in the midbrain, pons, thalamus, striatum, and neocortex. nih.gov Importantly, this specific binding could be inhibited by the selective serotonin reuptake inhibitor (SSRI) citalopram, confirming that the radioligand was binding specifically to SERT. nih.gov This technique provides a high-resolution map of SERT density, complementing the in vivo data from PET imaging and confirming the regional binding specificity of the tracer. nih.govnih.gov

Future Research Directions and Translational Prospects in Neuropharmacology

Exploration of Novel 4-Bromo-6-nitroquipazine Analogues with Enhanced Affinity or Selectivity

The development of this compound has highlighted the potential for achieving high affinity and selectivity for the serotonin (B10506) uptake site through specific substitutions on the quipazine (B1207379) scaffold. nih.gov Research has demonstrated that bromo-derivatives of quipazine, such as this compound, are very potent and selective inhibitors of 5-HT uptake. nih.gov This has spurred further investigation into other analogues to optimize these properties.

Systematic structure-activity relationship (SAR) studies have been crucial in this endeavor. For instance, the exploration of various substituents at the 4-position of the 6-nitroquipazine (B1217420) core has yielded compounds with even greater binding affinities. One notable example is 4-chloro-6-nitroquipazine, which exhibited a binding affinity (Kᵢ = 0.03 nM) approximately six times higher than that of the parent compound, 6-nitroquipazine (Kᵢ = 0.17 nM). nih.govresearchgate.net This finding underscores the significant impact that subtle structural modifications can have on ligand-transporter interactions.

Further research, based on the SAR of potent compounds like 4-chloro-6-nitroquipazine, has led to the synthesis of 3-alkyl-4-halo-6-nitroquipazines. nih.gov These efforts aim to fine-tune the molecule's properties by exploring substitutions at multiple positions simultaneously. The binding affinities of these novel analogues are meticulously evaluated, typically through radioligand displacement assays using substances like [³H]citalopram. nih.govnih.gov

CompoundBinding Affinity (Kᵢ, nM)
6-nitroquipazine0.17
4-chloro-6-nitroquipazine0.03
3-fluoropropyl-6-nitroquipazine0.32
3-alkyl-4-halo-6-nitroquipazine (3b)2.70 ± 0.32
3-alkyl-4-halo-6-nitroquipazine (4d)2.23 ± 0.46

Development of Multi-Target Directed Ligands Incorporating the Quipazine Scaffold

The conventional "one-molecule, one-target" approach to drug design is increasingly being challenged by the complexity of multifactorial diseases like major depression. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. dundee.ac.uk The quipazine scaffold, particularly that of 6-nitroquipazine, serves as a valuable starting point for developing such MTDLs due to its potent and selective inhibition of SERT. nih.gov

One promising strategy involves incorporating the 6-nitroquipazine structure into the general framework of long-chain arylpiperazines, a scaffold known to produce ligands for the 5-HT₁A receptor. nih.gov By merging or overlapping these two pharmacophores, researchers have successfully created dual-action compounds that exhibit balanced affinity for both SERT and 5-HT₁A receptors. For example, compound 51, a quipazine derivative developed using this approach, demonstrated nanomolar affinity for both targets and was found to increase serotonin levels in vivo. nih.gov This approach offers the potential for enhanced therapeutic efficacy by simultaneously modulating both serotonin reuptake and autoreceptor activity. nih.gov

The development of MTDLs is a rational design process that aims to achieve optimized activity at multiple targets while maintaining favorable drug-like properties. dundee.ac.uk This strategy can potentially offer improved treatments for complex neurological and psychiatric disorders. nih.gov

Advanced Computational Approaches for Rational Compound Design and Optimization

Modern drug discovery heavily relies on advanced computational techniques to accelerate the design and optimization of novel compounds. In the context of this compound and its analogues, computational methods such as molecular modeling and ligand docking studies are invaluable. nih.gov These approaches provide critical insights into the molecular interactions between a ligand and its target protein, such as the serotonin transporter.

For instance, docking studies involving quipazine derivatives and homology models of the human SERT have been performed to understand the structural basis for their binding affinities. researchgate.net These computational models can help explain why certain substitutions, like a chloro group at the 4-position, lead to a significant increase in potency. Similarly, molecular modeling of quipazine at the 5-HT₂A receptor has revealed key interactions, such as a salt bridge with a conserved aspartate residue (D155) and a hydrogen bond with a serine residue (S159), which are essential for ligand binding and activity. nih.gov

By elucidating these interactions at an atomic level, computational chemistry allows for a more rational design of new analogues. researchgate.net Scientists can predict how modifications to the this compound structure might affect its binding pose, affinity, and selectivity, thereby prioritizing the synthesis of compounds with the most promising profiles and reducing the need for extensive and costly trial-and-error screening. dundee.ac.uk

Utilization of this compound and its Analogues as Research Tools in Neuropharmacological Investigations

Beyond their therapeutic potential, this compound and its related analogues are powerful research tools for investigating the serotonergic system. nih.gov Due to its high affinity and selectivity for SERT, this compound is considered a superior ligand for in vivo studies of 5-HT uptake sites compared to other derivatives like 6-bromoquipazine. nih.gov

A critical application of these compounds is in the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET). For example, a bromine-76 (B1195326) labeled analogue, [⁷⁶Br]5-bromo-6-nitroquipazine, has been evaluated as a potential PET radioligand for imaging the serotonin transporter in the brain. nih.gov Studies in rats and a preliminary PET study in a baboon showed that the radioligand rapidly enters the brain and accumulates in regions known to have a high density of serotonin transporters, such as the thalamus, striatum, and pons. nih.gov This specific binding could be blocked by a selective serotonin reuptake inhibitor, confirming its utility for visualizing SERT distribution and density in the living brain. nih.gov

Furthermore, the broader quipazine scaffold is used to probe the function of various serotonin receptors. Quipazine itself is a known 5-HT₂A receptor agonist and is used in preclinical models, such as the mouse head-twitch response, to study psychedelic-like actions and the underlying signaling pathways. nih.govfigshare.comsigmaaldrich.com The availability of potent and selective ligands like this compound and its derivatives is essential for dissecting the complex roles of the serotonergic system in both normal brain function and neuropsychiatric disorders.

Q & A

Q. Basic (Analytical Validation)

  • Structural Confirmation :
    • NMR Spectroscopy : Assign peaks for bromine (deshielding effects) and nitro groups (electron-withdrawing shifts) .
    • FT-IR : Validate nitro (1520–1350 cm1^{-1}) and C-Br (600–500 cm1^{-1}) stretches .
  • Purity Assessment :
    • HPLC-UV/ELS : Use C18 columns (acetonitrile/water mobile phase) with ≥95% purity threshold.
    • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3% tolerance) .

How does this compound behave under varying storage and experimental conditions (e.g., pH, temperature)?

Q. Basic (Stability Profiling)

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12) via UV-Vis spectroscopy. Nitro groups may hydrolyze under strongly alkaline conditions .
  • Light Sensitivity : Store in amber vials at −20°C; monitor photodegradation under UV/visible light .

How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological targets?

Q. Advanced (SAR & Mechanism)

  • Analog Synthesis : Modify bromine/nitro positions or substitute with Cl, F, or methyl groups to assess electronic effects .
  • Biological Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., serotonin transporter affinity) .
    • Functional Studies : Measure cAMP accumulation or calcium flux in cell lines .
  • Data Interpretation : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity .

What computational strategies validate experimental data for this compound’s molecular interactions?

Q. Advanced (Computational Chemistry)

  • Docking Simulations : Use AutoDock Vina to model binding poses in serotonin transporters (PDB: 5I6X). Validate with free-energy perturbation (FEP) calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability (RMSD <2 Å) .
  • Quantum Mechanics : Calculate electrostatic potentials (DFT/B3LYP) to predict reactive sites .

How should researchers address contradictions in published data on this compound’s efficacy or toxicity?

Q. Advanced (Data Reconciliation)

  • Replication Studies : Reproduce experiments under identical conditions (e.g., cell lines, assay protocols) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models; assess heterogeneity via I² statistics .
  • Error Source Identification : Audit reagent batches (e.g., bromide purity), instrumentation calibration, and statistical power .

What FAIR-compliant practices ensure robust data management for this compound research?

Q. Advanced (Data Governance)

  • Metadata Standards : Annotate datasets with CAS RN, experimental parameters, and QC thresholds using ISA-Tab format .
  • Repositories : Deposit raw NMR spectra, chromatograms, and bioassay data in Chemotion or RADAR4Chem .
  • Ethical Compliance : De-identify human-derived data (e.g., cell lines) and document IRB approvals .

How can mixed-methods approaches enhance pharmacological studies of this compound?

Q. Advanced (Methodological Integration)

  • Triangulation : Combine in vitro binding data, in vivo pharmacokinetics (rodent models), and patient-derived organoid responses .
  • Iterative Design : Use qualitative feedback from peer reviews to refine dose-ranging studies .
  • Cross-Disciplinary Teams : Collaborate with computational chemists and clinicians to interpret mechanistic and translational data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.